molecular formula C38H46CoN4O8 B12655821 cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate CAS No. 14564-48-8

cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate

Cat. No.: B12655821
CAS No.: 14564-48-8
M. Wt: 745.7 g/mol
InChI Key: XJKUQQZDXUFIBW-UHFFFAOYSA-L
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Description

Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate is a complex organic compound that features a cobalt ion coordinated with a pyrrole-based ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate typically involves the coordination of cobalt ions with the pyrrole-based ligand. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, additional catalysts may be used to facilitate the coordination process.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can convert the cobalt(2+) ion to cobalt(1+) or cobalt(0).

    Substitution: Ligand substitution reactions can occur, where the pyrrole-based ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various ligands such as phosphines, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(3+) complexes, while reduction may produce cobalt(1+) or cobalt(0) species.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology

In biological research, cobalt complexes are studied for their potential as enzyme mimics and their interactions with biomolecules.

Medicine

Medicinal applications include the investigation of cobalt complexes as potential therapeutic agents, particularly in cancer treatment due to their ability to generate reactive oxygen species.

Industry

In industry, cobalt complexes are used in the production of dyes, pigments, and as catalysts in petrochemical processes.

Mechanism of Action

The mechanism by which cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate exerts its effects involves the coordination of the cobalt ion with various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Cobalt(2+);ethyl (5Z)-5-[(4-carboxyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate
  • Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific ligand structure, which can impart unique reactivity and selectivity in various applications.

Properties

CAS No.

14564-48-8

Molecular Formula

C38H46CoN4O8

Molecular Weight

745.7 g/mol

IUPAC Name

cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/2C19H24N2O4.Co/c2*1-7-24-18(22)16-10(3)14(20-12(16)5)9-15-11(4)17(13(6)21-15)19(23)25-8-2;/h2*9H,7-8H2,1-6H3,(H,20,21,22,23);/q;;+2/p-2

InChI Key

XJKUQQZDXUFIBW-UHFFFAOYSA-L

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(C(=C([N-]2)C)C(=O)OCC)C)/N=C1C)C.CCOC(=O)C1=C(/C(=C/C2=C(C(=C([N-]2)C)C(=O)OCC)C)/N=C1C)C.[Co+2]

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(C(=C([N-]2)C)C(=O)OCC)C)N=C1C)C.CCOC(=O)C1=C(C(=CC2=C(C(=C([N-]2)C)C(=O)OCC)C)N=C1C)C.[Co+2]

Origin of Product

United States

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